molecular formula C15H17NS B8420049 4-(2-Naphthylthio)piperidine

4-(2-Naphthylthio)piperidine

Cat. No.: B8420049
M. Wt: 243.4 g/mol
InChI Key: TUUFZKVVTGDCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Naphthylthio)piperidine is a synthetic organic compound that serves as a versatile chemical intermediate and building block in research and development. Its structure incorporates a piperidine ring, a common feature in pharmaceuticals, linked to a lipophilic 2-naphthylthio group. This unique arrangement makes it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry where it may be used to develop potential therapeutic agents. Research Applications: This compound is primarily used in organic synthesis as a precursor or an intermediate. Its applications are found in the exploration of new drugs, especially in central nervous system (CNS) and oncology research, where the piperidine moiety is prevalent. Researchers also utilize it in materials science, for instance, in the development of organic ligands or as a component in the synthesis of advanced polymers. Mechanism of Action: As a research intermediate, this compound itself does not have a defined mechanism of action. Its research value is derived from its functional groups, which allow for further chemical modifications. The sulfur atom in the thioether linkage can be oxidized, and the secondary amine on the piperidine ring can be functionalized, enabling its incorporation into larger, target-specific molecules whose mechanisms are then studied. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

4-naphthalen-2-ylsulfanylpiperidine

InChI

InChI=1S/C15H17NS/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2

InChI Key

TUUFZKVVTGDCOW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent Structure Biological Activity/Application Synthesis Notes Key Findings
4-(2-Naphthylthio)piperidine 4-position: 2-naphthylthio Not explicitly reported Likely involves nucleophilic substitution (e.g., thiol-piperidine coupling) Hypothesized enhanced hydrophobic interactions due to naphthyl group
4-(4-Methylphenylthio)piperidine 4-position: 4-methylphenylthio Intermediate for pharmaceuticals High-yield synthesis via intermediates like 3-(2-(4-methylphenylsulfhydryl))phenyl glutaric acid Industrial scalability and environmental safety emphasized
2-Piperidinyl Phenyl Benzamides 2-position: Piperidine; benzamide at phenyl EP2 receptor positive allosteric modulators (fold shift in PGE2 EC50 up to 4.2) Fluorine at benzamide para-position critical for activity; piperidine irreplaceable (morpholine/piperazine inactive) Steric and electronic effects dictate potency; para-fluorine optimizes receptor binding
Benzimidazolinyl Piperidines 4-position: Benzimidazolinyl Leishmanicidal activity (IC50: 7.06–84.6 µg/mL vs. amphotericin B: 0.29 µg/mL) Synthesized via Mannich reactions; substituent position affects activity Chlorine or methyl groups improve activity; steric hindrance reduces efficacy
4-(Diphenylmethoxymethyl)piperidine (UK-78,282) 4-position: Diphenylmethoxymethyl Kv1.3 potassium channel blocker Synthesized via multi-step alkylation and recrystallization Bulky substituents enhance channel selectivity and binding affinity

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position :

  • The 4-position on piperidine is a common site for functionalization (e.g., thioethers, benzamides). For example, this compound’s activity may depend on the spatial orientation of the naphthyl group, similar to how 4-methylphenylthio derivatives optimize synthetic yields .
  • In 2-piperidinyl benzamides , the para-fluorine position on the benzamide ring maximizes EP2 receptor modulation, while meta/ortho positions reduce activity .

Heterocyclic Ring Importance :

  • Piperidine is often irreplaceable. Replacing it with morpholine or piperazine in EP2 modulators abolishes activity, likely due to altered ring basicity or conformational flexibility .

Steric and Electronic Effects :

  • Bulky groups (e.g., naphthyl, diphenylmethoxymethyl) enhance target selectivity (e.g., Kv1.3 blockade ) but may reduce solubility.
  • Electron-withdrawing groups (e.g., fluorine, chlorine) improve receptor binding in benzamides and leishmanicidal agents .

Synthetic Accessibility :

  • Thioether-linked piperidines (e.g., 4-(4-methylphenylthio)piperidine) are synthesized via nucleophilic substitution with high yields , whereas benzimidazolinyl derivatives require multi-step Mannich reactions .

Preparation Methods

Halide Displacement in Polar Aprotic Solvents

Procedure :

  • Substrate : 4-Chloropiperidine hydrochloride reacts with 2-naphthalenethiol in dimethylformamide (DMF) at 80°C for 12 hours.

  • Base : Triethylamine (3 equiv.) neutralizes HCl, facilitating thiolate formation.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 68–72%.
Mechanism :

  • Deprotonation of 2-naphthalenethiol to form a thiolate nucleophile.

  • SN2 displacement of chloride at the 4-position of piperidine.

Limitations : Competing hydrolysis of the chloropiperidine substrate reduces yield.

Tosylate/Mesylate Intermediates

Procedure :

  • Substrate Synthesis : 4-Hydroxypiperidine is treated with tosyl chloride or mesyl chloride to form 4-tosylpiperidine or 4-mesylpiperidine.

  • Reaction : The tosylate reacts with 2-naphthalenethiol in tetrahydrofuran (THF) using potassium carbonate as a base (24 hours, reflux).

Yield : 82–85%.
Advantages : Tosylates provide superior leaving group ability, minimizing side reactions.

Metal-Mediated Cross-Coupling Strategies

Ullmann-Type Coupling

Procedure :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Conditions : 4-Iodopiperidine, 2-naphthalenethiol, and Cs₂CO₃ in dioxane at 110°C for 24 hours.

Yield : 60–65%.
Mechanism : Oxidative addition of Cu(I) to the C–I bond, followed by thiolate coupling.

Palladium-Catalyzed Thioetherification

Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

  • Conditions : 4-Bromopiperidine, 2-naphthalenethiol, and KOtBu in toluene at 100°C.

Yield : 75–78%.
Advantages : Higher functional group tolerance compared to Ullmann coupling.

One-Pot Reductive Amination-Thioetherification

Procedure :

  • Imine Formation : 4-Piperidone reacts with 2-naphthalenethiol in methanol under acidic conditions.

  • Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine intermediate to the amine.

Yield : 70%.
Key Insight : STAB selectively reduces the imine without affecting the thioether group.

Optimization and Comparative Analysis

Table 1. Summary of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Halide DisplacementDMF, Et₃N, 80°C68–7295
Tosylate SubstitutionTHF, K₂CO₃, reflux82–8598
Ullmann CouplingCuI, dioxane, 110°C60–6590
Pd-Catalyzed CouplingPd(OAc)₂, toluene, 100°C75–7897
Reductive AminationMeOH, STAB, rt7093

Key Observations :

  • Tosylate substitution offers the highest yield and purity.

  • Palladium catalysis balances yield and functional group compatibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80–7.30 (m, 7H, naphthyl), 3.20 (m, 4H, piperidine-H), 2.55 (m, 4H, piperidine-H).

  • HRMS : Calculated for C₁₅H₁₇NS [M+H]⁺: 244.1158; Found: 244.1161.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Applications and Derivatives

4-(2-Naphthylthio)piperidine serves as a precursor in:

  • Antithrombotic Agents : Functionalized piperidines inhibit Factor Xa.

  • Ligand Design : Thioether groups enhance metal coordination in catalytic systems .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Naphthylthio)piperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Step 1: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, thioether formation using 2-naphthylthiol under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2: Purification via column chromatography or recrystallization to isolate the target compound.
  • Optimization: Adjust solvent polarity (e.g., acetonitrile for reflux reactions) and catalyst selection (e.g., piperidine derivatives as bases) to enhance reaction efficiency .
    Key Parameters: Monitor reaction progress with TLC and optimize stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks to confirm the piperidine ring’s substitution pattern and naphthylthio group integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using C18 columns with UV detection .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and compare with theoretical values .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against targets like kinases or receptors using fluorometric/colorimetric assays (e.g., IC50 determination) .
    • Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with EC50 calculations .
  • Control Experiments: Include reference compounds (e.g., known inhibitors) and vehicle controls to validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

  • Modification Strategies:
    • Core Scaffold: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
    • Side Chains: Replace the naphthyl group with biphenyl or heteroaromatic moieties to modulate lipophilicity .
  • Data Analysis: Corrogate activity trends using regression models (e.g., pIC50 vs. logP) to identify critical physicochemical properties .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use software like ADMET Predictor™ to estimate absorption, distribution, and toxicity profiles .
    • Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) to prioritize analogs with high binding affinity to targets like sigma-1 receptors .
  • Validation: Compare computational results with experimental data (e.g., plasma protein binding assays) to refine models .

Q. How can contradictions between in vitro binding data and in silico predictions be resolved?

Methodological Answer:

  • Hypothesis Testing:
    • Solvent Effects: Reassess binding assays under varied conditions (e.g., DMSO concentration adjustments) to mimic physiological environments .
    • Conformational Analysis: Use molecular dynamics simulations to explore ligand-receptor flexibility and identify overlooked binding poses .
  • Case Study: For discrepancies in dopamine receptor affinity, validate with radioligand displacement assays .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • Formulation Studies:
    • pH Stability: Test degradation kinetics in buffers (pH 1–9) using HPLC to identify optimal storage conditions .
    • Lyophilization: Enhance shelf life by converting to a stable hydrochloride salt .
  • Accelerated Stability Testing: Use elevated temperatures (40–60°C) to predict long-term stability .

Q. How can researchers design derivatives to overcome off-target effects observed with this compound?

Methodological Answer:

  • Selectivity Screening:
    • Panel Assays: Test against related receptors/enzymes (e.g., serotonin vs. dopamine receptors) to identify selectivity drivers .
    • Proteomic Profiling: Use affinity chromatography to detect unintended protein interactions .
  • Structural Refinement: Introduce steric hindrance groups (e.g., bulky substituents) to block off-target binding pockets .

Q. Notes

  • All methodologies are derived from analogous piperidine derivatives in the provided evidence.

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